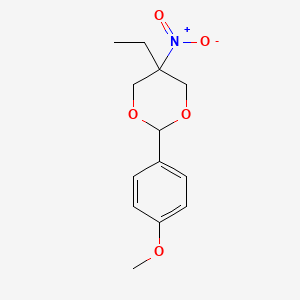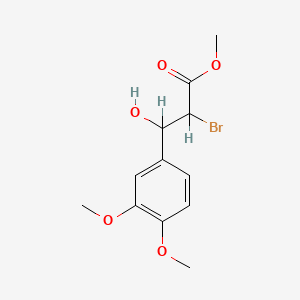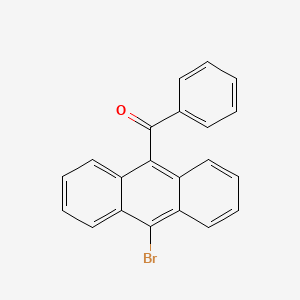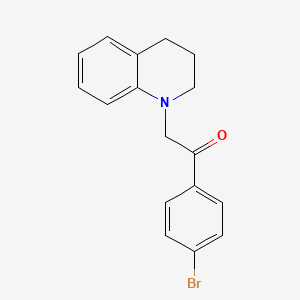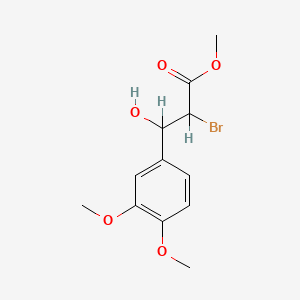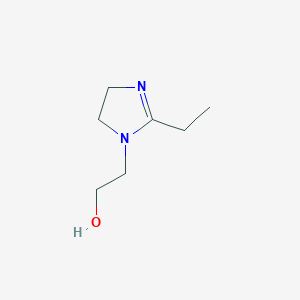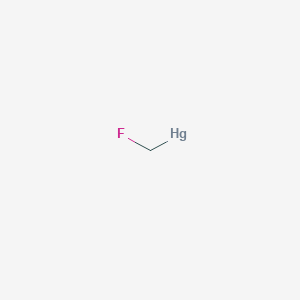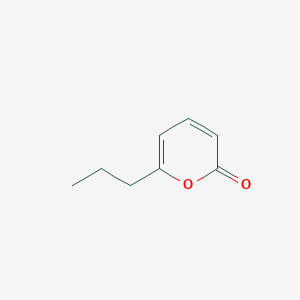
6-Propyl-2h-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a member of the pyranone family, characterized by a six-membered ring containing one oxygen atom and a ketone functional group. This compound is known for its pleasant coconut-like aroma and is often used in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Propyl-2H-pyran-2-one can be synthesized through various methods. One common approach involves the cyclization of 5-hydroxyoctanoic acid under acidic conditions to form the lactone ring . Another method includes the hydroalkoxylation of γ-hydroxy olefins using platinum or lanthanide triflates as catalysts . These reactions typically require mild to moderate temperatures and can be carried out in various solvents, including room temperature ionic liquids .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where the cyclization of 5-hydroxyoctanoic acid is catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid . The reaction mixture is then purified through distillation or crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Propyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the lactone ring is opened and substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted lactones and open-chain compounds.
Scientific Research Applications
6-Propyl-2H-pyran-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Propyl-2H-pyran-2-one involves its interaction with various molecular targets. It can act as an antimicrobial agent by disrupting the cell membrane integrity of microorganisms . In biological systems, it may inhibit specific enzymes or proteins, leading to its observed bioactive effects . The exact molecular pathways are still under investigation, but it is believed to involve interactions with cellular membranes and proteins .
Comparison with Similar Compounds
6-Propyl-2H-pyran-2-one is similar to other lactones such as δ-decalactone and γ-octalactone. it is unique due to its specific structure and aroma profile .
Similar Compounds
δ-Decalactone: Known for its peach-like aroma.
γ-Octalactone: Known for its creamy, coconut-like aroma.
These compounds share similar chemical structures but differ in their sensory properties and specific applications in the flavor and fragrance industry .
Properties
CAS No. |
5247-93-8 |
|---|---|
Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
6-propylpyran-2-one |
InChI |
InChI=1S/C8H10O2/c1-2-4-7-5-3-6-8(9)10-7/h3,5-6H,2,4H2,1H3 |
InChI Key |
DIYWMJFAVIYCGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=CC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Isopropoxycarbonothioyl)sulfanyl]acetic acid](/img/structure/B14744735.png)

![Diethyl 2,3-diazabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B14744751.png)
![2-Methylsulfanyl-6-propyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B14744755.png)

